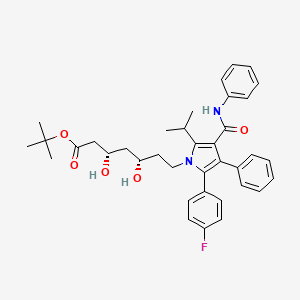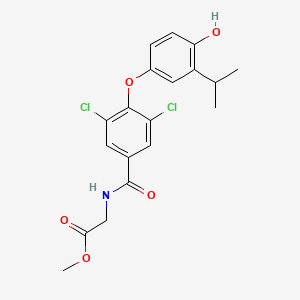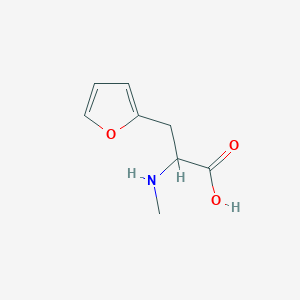
3-(Furan-2-yl)-2-(methylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)-2-(methylamino)propanoic acid is an organic compound that features a furan ring attached to a propanoic acid backbone with a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2-(methylamino)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carboxylic acid and methylamine.
Reaction: The furan-2-carboxylic acid is first converted to its corresponding ester, which then undergoes a nucleophilic substitution reaction with methylamine to form the desired product.
Conditions: The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-2-(methylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methylamino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-(Furan-2-yl)-2-(methylamino)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(Furan-2-yl)-2-(methylamino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-2-(methylamino)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The furan ring and methylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)-2-amino propanoic acid: Similar structure but without the methyl group on the amino group.
3-(Thiophen-2-yl)-2-(methylamino)propanoic acid: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
3-(Furan-2-yl)-2-(methylamino)propanoic acid is unique due to the presence of both the furan ring and the methylamino group, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-(furan-2-yl)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-9-7(8(10)11)5-6-3-2-4-12-6/h2-4,7,9H,5H2,1H3,(H,10,11) |
InChI Key |
CJOZOQPUZZQHIX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=CC=CO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


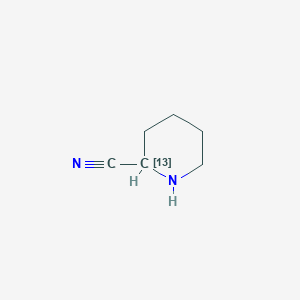
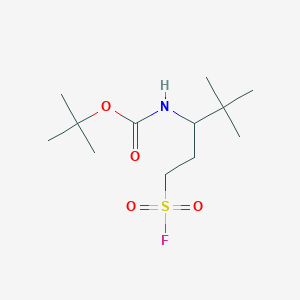
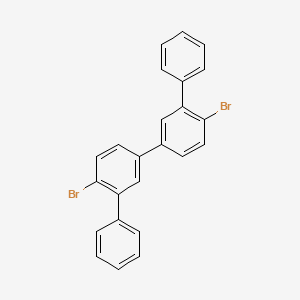
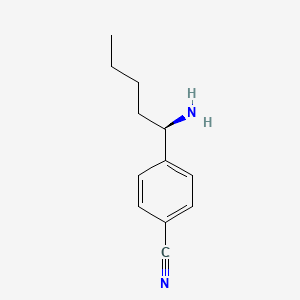
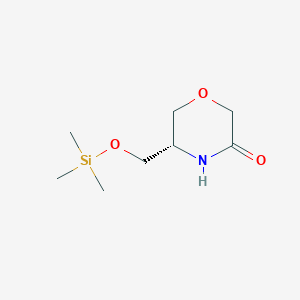
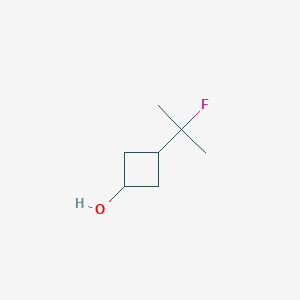
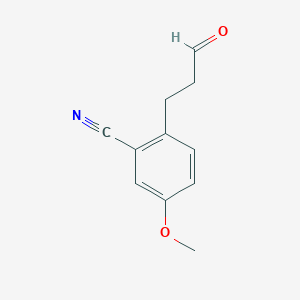
![Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B12949553.png)
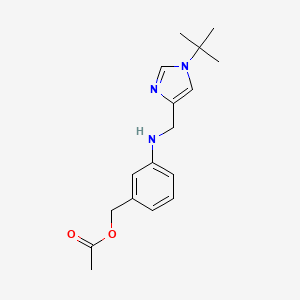

![5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12949560.png)
![2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)
